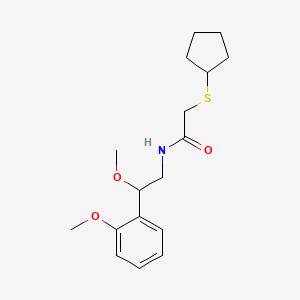

![molecular formula C15H18FNO3S2 B2499268 1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide CAS No. 2097934-97-7](/img/structure/B2499268.png)

1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide" is a fluorinated derivative that is likely to possess interesting biological activity due to the presence of both a fluorophenyl group and a methanesulfonamide moiety. The fluorophenyl group is known to enhance the biological activity of pharmaceuticals, while methanesulfonamides are often used in drug design for their potential pharmacological properties .

Synthesis Analysis

The synthesis of fluorinated derivatives can be achieved through organocatalytic reactions, as demonstrated by the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied. For instance, the synthesis of N-(2-hydroxy-5-[2-(methylamino)ethyl]phenyl)methanesulfonamide, a related compound with a methanesulfonamide group, has been reported, which suggests that the synthesis of the compound might involve comparable steps .

Molecular Structure Analysis

The molecular structure of fluorinated derivatives can be ascertained through techniques such as X-ray diffraction analysis. This method was used to determine the absolute configuration of major diastereomers in the synthesis of related fluorinated compounds . The presence of a thiophenyl group in the compound could contribute to its molecular complexity and potentially affect its three-dimensional structure and, consequently, its biological activity.

Chemical Reactions Analysis

The compound's chemical reactivity could be inferred from related research. For example, the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes under palladium catalysis yields methylsulfonyl-indoles . This indicates that the methanesulfonamide moiety in the compound could undergo substitution reactions to form various heterocyclic systems. Additionally, the fluorophenyl group might participate in reactions typical of aromatic halides, such as nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The fluorophenyl group is known to affect the lipophilicity and metabolic stability of compounds . Methanesulfonamide derivatives have been shown to interact with biological targets such as alpha 1-adrenoceptors, suggesting that the compound may have similar interactions . Furthermore, the ratiometric fluorescence response of methanesulfonic acid derivatives indicates that the compound might be amenable to analytical techniques based on fluorescence .

Applications De Recherche Scientifique

Synthesis and Potassium Channel Blocking Activity : This compound and its derivatives have been synthesized and tested for their ability to block potassium channels in cardiac myocytes. This research suggests potential applications in developing Class III antiarrhythmic agents (Connors et al., 1991).

Iridium-Catalyzed Allylic Alkylation : The compound has been used in the context of iridium-catalyzed enantioselective allylic alkylation, demonstrating its utility in organic synthesis to produce enantiopure fluorobis(phenylsulfonyl)methylated compounds (Liu et al., 2009).

Acetylcholinesterase Reactions : The effects of fluoride on reactions involving methanesulfonates with acetylcholinesterase have been studied, indicating possible applications in understanding enzyme interactions and inhibition (Greenspan & Wilson, 1970).

Fluorination of Organic Compounds : The compound plays a role in the fluorination of various substrates, such as in the synthesis of vinyl fluorides, demonstrating its utility in introducing fluorine atoms into organic molecules (McCarthy et al., 1990).

Pharmaceutical Research : It has been involved in the synthesis and structural analysis of pharmaceutical compounds, such as antiandrogens, highlighting its role in drug development (Tucker et al., 1988).

Analytical Chemistry : The compound's derivatives have been used in fluorometric analyses, like in the detection of soterenol and mesuprine, indicating applications in analytical and diagnostic methodologies (Kensler et al., 1976).

Material Science and Crystallography : The compound has been involved in studies related to material science, such as in the synthesis and crystal structure analysis of fluoro-containing materials, which could be important in developing new materials with specific properties (Li et al., 2015).

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3S2/c1-15(18,8-13-5-6-21-9-13)11-17-22(19,20)10-12-3-2-4-14(16)7-12/h2-7,9,17-18H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXWHAIZTAKQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(4-bromobenzoyl)amino]methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2499186.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2499187.png)

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)

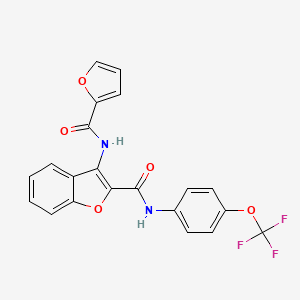

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)

![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2499203.png)

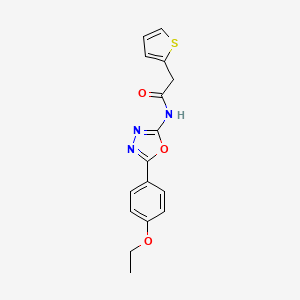

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide](/img/structure/B2499204.png)

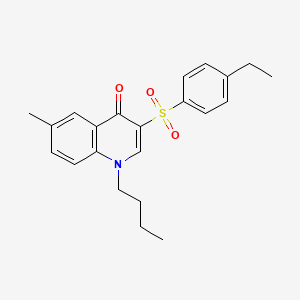

![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)

![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)

![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)